methyl 2-({[(2-tert-butylphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[(2-tert-butylphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H26N2O2S2 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.14357042 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
A Facile Four-Component Gewald Reaction :A study by Abaee and Cheraghi (2013) presents a four-component Gewald reaction facilitated under aqueous conditions, which emphasizes the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This method offers an efficient, room-temperature formation of thiophene derivatives, demonstrating the compound's utility in organic synthesis and highlighting its ease of purification and potential for diverse chemical modifications (Abaee & Cheraghi, 2013).
Crystal Structure Analysis
Crystal Structure Studies :Research on the crystal structure of related thiophene derivatives, like the work by Vasu et al. (2004), provides insight into the molecular configuration and intermolecular interactions, such as hydrogen bonding patterns. These studies are crucial for understanding the chemical and physical properties of thiophene compounds, which can inform their application in material science and drug design (Vasu et al., 2004).
Antimicrobial Activities
Antimicrobial Activity of Thiazoles and Their Derivatives :Wardkhan et al. (2008) explored the synthesis of thiazole derivatives, demonstrating their significant antimicrobial activities against various bacterial and fungal isolates. The study suggests the potential of thiophene derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wardkhan et al., 2008).
Anticancer Properties
Cytotoxic Agents :Mohareb et al. (2016) reported on the synthesis of novel thiophene and benzothiophene derivatives with promising anti-proliferative activity against various tumor cell lines. This research underscores the potential of thiophene derivatives in cancer therapy, offering a pathway to the development of new anticancer drugs (Mohareb et al., 2016).
Catalysis and Material Science
Asymmetric Hydrogenation Catalysts :A study by Imamoto et al. (2012) on the preparation of rigid P-chiral phosphine ligands demonstrates the application of tert-butylmethylphosphino groups in the rhodium-catalyzed asymmetric hydrogenation of alkenes. This research highlights the compound's role in synthesizing chiral pharmaceutical ingredients, showcasing its importance in medicinal chemistry and catalysis (Imamoto et al., 2012).
Properties
IUPAC Name |
methyl 2-[(2-tert-butylphenyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-7-13-12(2)26-17(16(13)18(23)24-6)22-19(25)21-15-11-9-8-10-14(15)20(3,4)5/h8-11H,7H2,1-6H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCFUQFVULSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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